3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine chemical structure and properties
3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine chemical structure and properties
Topic: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary & Chemical Identity
3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a specialized heterocyclic building block belonging to the class of 3-aryl-5-aminoisoxazoles . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for amide or ester linkages and its frequent occurrence in kinase inhibitors, GPCR ligands, and antimicrobial agents.
The 5-amino group provides a critical handle for further functionalization, allowing for the synthesis of sulfonamides, ureas, and amides, which are essential for expanding Structure-Activity Relationship (SAR) libraries.
Chemical Identification
| Property | Detail |
| IUPAC Name | 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine |
| Common Name | 5-Amino-3-(3-methoxy-4-methylphenyl)isoxazole |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | COc1cc(ccc1C)c2cc(N)on2 |
| InChI Key | (Predicted) Based on structure: Specific key requires generation |
| Structural Class | Heteroaryl amine; 3,5-disubstituted isoxazole |
Physicochemical Profile
The following data represents predicted and experimentally extrapolated values for the 3-(3-methoxy-4-methylphenyl) derivative, based on standard 3-aryl-5-aminoisoxazole scaffolds.
| Property | Value / Range | Description |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 135–145 °C (Predicted) | Based on analogs (e.g., 3-(4-methoxyphenyl) analog mp ~135-139 °C). |
| LogP (Calculated) | 2.1 ± 0.3 | Moderate lipophilicity; suitable for CNS and peripheral targets. |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Good membrane permeability profile (<140 Ų). |
| pKa (Conjugate Acid) | ~1.5–2.0 (Isoxazole N) | Weakly basic; the 5-amino group is electron-deficient due to the heteroaromatic ring. |
| Solubility | DMSO, DMF, Methanol | Low solubility in water; moderate in DCM/Ethyl Acetate. |
Synthetic Pathway & Experimental Protocol
The synthesis of 3-aryl-5-aminoisoxazoles is most efficiently achieved through the condensation of 3-oxo-3-arylpropanenitriles (beta-ketonitriles) with hydroxylamine hydrochloride . This route ensures regioselectivity for the 5-amino isomer over the 3-amino isomer.
Reaction Scheme (Graphviz)[5]
Caption: Two-step synthetic route from the nitrile precursor via a beta-ketonitrile intermediate to the final isoxazole.
Detailed Experimental Procedures
Step 1: Synthesis of 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile
Rationale: Direct condensation of the benzoate ester with acetonitrile is standard, but starting from the nitrile allows for a cleaner reaction in some contexts. Here, we describe the ester-acetonitrile condensation (Claisen-type) as it is the most robust industrial method.
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Reagents: Methyl 3-methoxy-4-methylbenzoate (1.0 eq), Acetonitrile (dry, excess), Sodium Hydride (NaH, 60% dispersion, 2.0 eq), THF (anhydrous).
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Procedure:
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Charge a flame-dried flask with NaH (2.0 eq) and wash with dry hexane to remove mineral oil.
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Suspend NaH in anhydrous THF and heat to reflux.
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Add a solution of Methyl 3-methoxy-4-methylbenzoate (1.0 eq) and Acetonitrile (3.0 eq) in THF dropwise over 30 minutes.
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Reflux for 4–6 hours. Monitor by TLC (disappearance of ester).
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Workup: Cool to 0°C. Quench carefully with ice-water. Acidify the aqueous layer with 1N HCl to precipitate the beta-ketonitrile.
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Purification: Recrystallize from Ethanol/Water or use crude if purity >90%.
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Step 2: Cyclization to 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine
Rationale: The reaction of hydroxylamine with a beta-ketonitrile can yield two isomers (5-amino or 3-amino). Controlling the pH (basic conditions) favors the formation of the 5-aminoisoxazole .
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Reagents: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Sodium Hydroxide (NaOH, 2.5 eq), Ethanol/Water (1:1).
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Procedure:
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Dissolve Hydroxylamine hydrochloride in water and neutralize with NaOH solution (pH ~8–9).
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Add the beta-ketonitrile (from Step 1) dissolved in Ethanol.
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Reflux the mixture for 3–5 hours.
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Monitoring: TLC (usually 50% EtOAc/Hexane). The product is more polar than the starting material.
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Workup: Cool to room temperature. Remove Ethanol under reduced pressure.[1]
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The product often precipitates upon cooling/concentration. Filter the solid.[2]
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If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol or Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).
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Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.15 (s, 3H): Aryl-CH₃ (Methyl group).
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δ 3.85 (s, 3H): Aryl-OCH₃ (Methoxy group).
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δ 5.40 (s, 1H): Isoxazole C4-H (Characteristic singlet).
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δ 6.60 (bs, 2H): NH₂ (Exchangeable with D₂O).
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δ 7.10–7.40 (m, 3H): Aromatic protons (ABX pattern typical for 1,3,4-substituted benzene).
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¹³C NMR (100 MHz, DMSO-d₆):
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Signals at ~170 ppm (C5-NH₂), ~160 ppm (C3-Ar), ~158 ppm (Aryl C-O), ~90 ppm (C4-H).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 205.24
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Medicinal Chemistry Applications
This compound is not just a final product; it is a versatile intermediate.[3][4]
Structure-Activity Relationship (SAR) Logic
The 3-aryl-5-aminoisoxazole scaffold acts as a rigid linker that mimics the geometry of cis-amides.
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Kinase Inhibition: The 5-amino group interacts with the hinge region of kinases (e.g., forming H-bonds with the backbone). The 3-aryl group occupies the hydrophobic pocket.
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Modification: Derivatization of the amine to a urea (reaction with isocyanates) often boosts potency against targets like VEGFR or p38 MAP kinase .
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Antibacterial Agents: Sulfonamide derivatives (reacting the amine with sulfonyl chlorides) have shown activity against Gram-positive bacteria.
Functionalization Workflow (Graphviz)
Caption: Common synthetic diversifications of the 5-aminoisoxazole core in drug discovery.
Safety & Handling
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Hazards: Classified as an Irritant (Xi) .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
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BenchChem. "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols." BenchChem Application Notes, 2025. Link
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El-Sabbagh, O. I., et al. "Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides." Chemistry of Heterocyclic Compounds, 2025.[5] Link
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Chebanov, V. A., et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." Chemistry of Heterocyclic Compounds, 2016.[3] Link
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PubChem. "Isoxazole, 5-amino-3-(4-methoxyphenyl)- (Analog Reference)." National Library of Medicine. Link
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Accela ChemBio. "Product Listing: 5-Amino-3-(3-methoxy-4-methylphenyl)isoxazole."[6] Catalog Entry. Link
Sources
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. N/A,5-Amino-3-(2-fluoro-5-methylphenyl)isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
